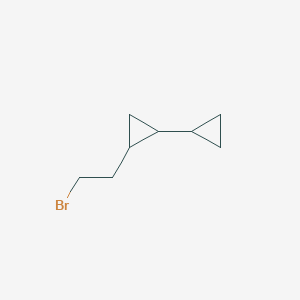
1-(2-Bromoethyl)-2-cyclopropylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-2-cyclopropylcyclopropane is an organic compound characterized by the presence of a bromoethyl group attached to a cyclopropyl ring
Métodos De Preparación
The synthesis of 1-(2-Bromoethyl)-2-cyclopropylcyclopropane typically involves the reaction of cyclopropyl derivatives with bromoethyl reagents. One common method includes the use of cyclopropylmagnesium bromide, which reacts with 2-bromoethanol under controlled conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-Bromoethyl)-2-cyclopropylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride, yielding ethyl derivatives.
Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions vary depending on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-2-cyclopropylcyclopropane has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and interactions due to its reactive bromoethyl group.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Bromoethyl)-2-cyclopropylcyclopropane exerts its effects involves the interaction of the bromoethyl group with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function. The pathways involved may include signal transduction, enzyme inhibition, or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Bromoethyl)-2-cyclopropylcyclopropane include:
1-(2-Bromoethyl)-cyclopropane: Lacks the additional cyclopropyl ring, resulting in different reactivity and applications.
1-(2-Alkoxyethyl)-cyclopropane: Contains an alkoxy group instead of a bromoethyl group, leading to variations in chemical behavior.
1-(2-Dialkylaminoethyl)-cyclopropane:
The uniqueness of this compound lies in its dual cyclopropyl structure combined with the reactive bromoethyl group, making it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C8H13Br |
|---|---|
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-2-cyclopropylcyclopropane |
InChI |
InChI=1S/C8H13Br/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2 |
Clave InChI |
RBLRGZIBVFJYMW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2CC2CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


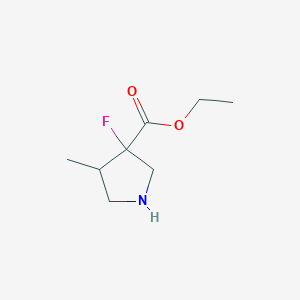
![Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)

![Tert-butyl N-[1-(hydrazinecarbonyl)-3-methylbutyl]carbamate](/img/structure/B12315202.png)
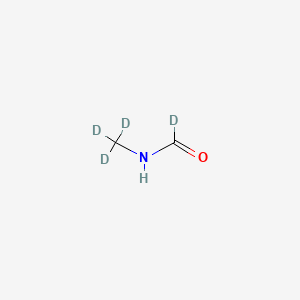
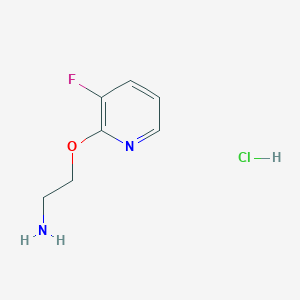


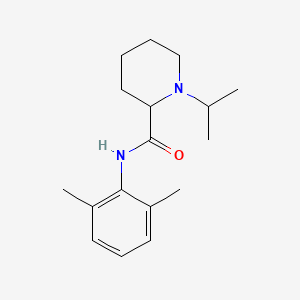
![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)


